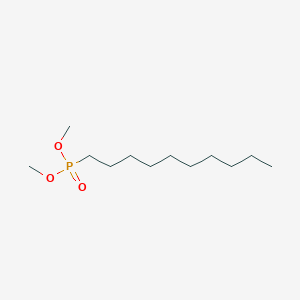

Dimethyl decylphosphonate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H27O3P |

|---|---|

Molecular Weight |

250.31 g/mol |

IUPAC Name |

1-dimethoxyphosphoryldecane |

InChI |

InChI=1S/C12H27O3P/c1-4-5-6-7-8-9-10-11-12-16(13,14-2)15-3/h4-12H2,1-3H3 |

InChI Key |

PQDJLAHLMWEHPA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCP(=O)(OC)OC |

Origin of Product |

United States |

Sample Preparation and Extraction:the First Step is to Isolate the Target Analyte from the Bulk of the Matrix. the Choice of Extraction Technique Depends on the Properties of Both the Analyte and the Matrix.

Solid-Phase Extraction (SPE): This is a widely used cleanup technique where the sample is passed through a cartridge containing a sorbent that retains either the analyte or the interferences. For organophosphorus compounds in aqueous samples, C18 or hydrophilic-lipophilic balanced (HLB) cartridges are often effective. rcaap.ptnih.gov

Liquid-Liquid Extraction (LLE): This classic technique separates compounds based on their relative solubilities in two immiscible liquids.

QuEChERS: An acronym for Quick, Easy, Cheap, Effective, Rugged, and Safe, this method has become popular for analyzing pesticide residues (including organophosphates) in food and environmental samples. nih.govmdpi.com It involves an extraction with a solvent followed by a cleanup step using dispersive solid-phase extraction (dSPE). mdpi.com

Method Validation:once a Method is Developed, It Must Be Rigorously Validated to Ensure Its Performance. Key Validation Parameters Include:

Linearity: Demonstrating that the instrument response is proportional to the analyte concentration over a specific range. nih.gov

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. nih.govepa.gov

Accuracy and Precision: Accuracy refers to how close a measured value is to the true value, often assessed through recovery studies in spiked samples. Precision measures the reproducibility of the results. nih.gov

Matrix Effects: Complex matrices can suppress or enhance the analyte signal in the detector, leading to inaccurate quantification. These effects must be evaluated and compensated for, often by using matrix-matched calibration standards. researchgate.net

Developing a reliable analytical method for dimethyl decylphosphonate in a complex matrix requires a systematic approach, starting with efficient extraction and cleanup, followed by optimized instrumental analysis and thorough validation to ensure the data is accurate and defensible. mdpi.com

Advanced Spectroscopic and Structural Elucidation Techniques for Dialkyl Alkylphosphonates

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

NMR spectroscopy is a cornerstone technique for the structural analysis of organophosphorus compounds. jeol.com It provides detailed information on the chemical environment of specific nuclei, primarily ¹H, ¹³C, and ³¹P, allowing for the unambiguous assignment of the molecular structure. nih.gov

The analysis of dialkyl alkylphosphonates heavily relies on the combined interpretation of ¹H, ¹³C, and ³¹P NMR spectra. The presence of the phosphorus atom (³¹P, 100% natural abundance) introduces characteristic spin-spin couplings with neighboring ¹H and ¹³C nuclei, which are crucial for structural confirmation. jeol.comjeol.com

³¹P NMR: The ³¹P NMR spectrum provides the most direct information about the phosphorus environment. For dialkyl alkylphosphonates, a single resonance is typically observed. For instance, in compounds structurally similar to dimethyl decylphosphonate, such as diethyl benzylphosphonate, the ³¹P chemical shift appears around 35 ppm. nih.gov The chemical shift is sensitive to the nature of the alkyl and alkoxy groups attached to the phosphorus atom.

¹H NMR: The ¹H NMR spectrum reveals the structure of the alkyl groups. The protons on the methoxy (B1213986) groups (O-CH₃) directly attached to the phosphorus atom typically appear as a doublet due to coupling with the ³¹P nucleus (²JHP). The protons of the decyl chain exhibit characteristic chemical shifts and splitting patterns based on their proximity to the phosphorus atom and adjacent protons. Protons on the α-carbon (P-CH₂) are the most affected, showing a distinct multiplet due to both ³¹P and adjacent ¹H coupling.

¹³C NMR: In the ¹³C NMR spectrum, all carbon atoms in the molecule can be identified. Similar to ¹H NMR, the carbon atoms near the phosphorus atom exhibit splitting due to ¹³C-¹³P coupling. jeol.com The coupling constant is largest for the carbon directly bonded to phosphorus (¹JCP), which can exceed 100 Hz in alkyl phosphonates, and decreases with the number of bonds separating the nuclei (²JCP, ³JCP). jeol.comjeol.com This coupling is invaluable for assigning the carbons of the methoxy groups and the α- and β-carbons of the decyl chain. jeol.com Triple-resonance experiments that decouple both ¹H and ³¹P simultaneously can simplify complex spectra and help in the unequivocal identification of carbon signals. jeol.com

Table 1: Predicted NMR Data for this compound This table is generated based on typical values for analogous dialkyl alkylphosphonates.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Assignment |

| ³¹P | ~30-35 | Singlet | - | P=O |

| ¹H | ~3.7 | Doublet | ²JHP ≈ 11 | 2 x O-CH₃ |

| ~1.8-2.0 | Multiplet | ²JHP, ³JHH | P-CH₂- | |

| ~1.2-1.6 | Multiplet | - | -(CH₂)₈- | |

| ~0.88 | Triplet | ³JHH ≈ 7 | -CH₃ | |

| ¹³C | ~52 | Doublet | ²JCP ≈ 6-7 | 2 x O-CH₃ |

| ~25-30 | Doublet | ¹JCP ≈ 140-145 | P-CH₂- | |

| ~22-30 | Doublet | ²JCP ≈ 5 | P-CH₂-CH₂- | |

| ~22-32 | Singlets | - | -(CH₂)₇- | |

| ~14 | Singlet | - | -CH₃ |

Dynamic NMR (DNMR) spectroscopy is a powerful method for investigating the conformational dynamics of molecules in solution. nih.govcopernicus.orgnumberanalytics.com For a flexible molecule like this compound, the decyl chain and the methoxy groups can rotate around the P-C and P-O single bonds. These rotational dynamics can be studied by analyzing changes in the NMR spectra at different temperatures (Variable-Temperature NMR). nih.gov

At low temperatures, the rotation may become slow on the NMR timescale, leading to the appearance of distinct signals for different conformers. unibas.it As the temperature increases, these signals broaden and eventually coalesce into a single, population-averaged signal when the rotation becomes fast. nih.govcopernicus.org Analysis of these line shape changes allows for the determination of the energy barriers to rotation. nih.gov

For dialkyl (2-hydroxyalkyl)phosphonates, NMR studies have shown that the conformational populations are influenced by solvent polarity and the presence of metal ions. acs.org In less polar solvents, a gauche conformation between the phosphoryl and hydroxy groups is favored. acs.org While this compound lacks a hydroxyl group, similar principles of conformational preference influenced by steric and electronic effects of the long alkyl chain and methoxy groups would apply. Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can provide information about through-space proximity between protons, helping to determine the preferred solution-state conformation. copernicus.org

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, provides a molecular fingerprint by probing the vibrational modes of a molecule. mugberiagangadharmahavidyalaya.ac.inmdpi.com These methods are complementary and are excellent for identifying the key functional groups present in this compound. gatewayanalytical.comedinst.com

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. mugberiagangadharmahavidyalaya.ac.in For a vibration to be IR active, it must result in a change in the molecule's dipole moment. edinst.com In this compound, the highly polar P=O (phosphoryl) bond gives rise to a very strong and characteristic absorption band. The P-O-C and C-H bonds also produce distinct signals.

Key characteristic absorption bands for dialkyl alkylphosphonates include:

P=O Stretch: A strong absorption typically found in the region of 1250-1200 cm⁻¹. researchgate.net

P-O-C Stretch: These vibrations usually appear in the 1050-1030 cm⁻¹ range (asymmetric stretch) and around 800 cm⁻¹ (symmetric stretch). researchgate.net

C-H Stretch: Aliphatic C-H stretching vibrations from the methyl and decyl groups are observed in the 3000-2850 cm⁻¹ region. mugberiagangadharmahavidyalaya.ac.in

C-H Bend: Bending vibrations for the CH₂ and CH₃ groups appear in the 1470-1370 cm⁻¹ range. mugberiagangadharmahavidyalaya.ac.in

The absence of broad O-H stretching bands (around 3300 cm⁻¹) would confirm the absence of hydrolyzed phosphonic acid impurities. researchgate.net

Table 2: Characteristic FTIR Absorption Bands for this compound This table is generated based on typical values for analogous dialkyl alkylphosphonates.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 2955-2920 | Strong | Asymmetric Stretch | C-H (in CH₂, CH₃) |

| 2870-2850 | Medium | Symmetric Stretch | C-H (in CH₂, CH₃) |

| 1470-1450 | Medium | Bending | CH₂ |

| 1390-1375 | Medium | Bending | CH₃ |

| 1250-1200 | Very Strong | Stretch | P=O |

| 1050-1020 | Strong | Asymmetric Stretch | P-O-C |

Raman spectroscopy is a light scattering technique that provides complementary information to FTIR. edinst.com A vibrational mode is Raman active if it involves a change in the polarizability of the molecule. mugberiagangadharmahavidyalaya.ac.in Non-polar bonds, which are weak or silent in the IR spectrum, often produce strong signals in the Raman spectrum.

For this compound, Raman spectroscopy is particularly useful for observing:

C-C Backbone Vibrations: The stretching and bending vibrations of the long carbon chain of the decyl group are more prominent in the Raman spectrum.

Symmetric Vibrations: Symmetric stretching modes, such as the symmetric P-O-C stretch, can be more easily identified.

P-C Stretch: The vibration of the phosphorus-carbon bond is also Raman active.

The highly polar P=O group, while intense in FTIR, will show a weaker band in the Raman spectrum. The combination of both FTIR and Raman provides a more complete vibrational analysis of the molecule. researchgate.netsurfacesciencewestern.com

Table 3: Characteristic Raman Shifts for this compound This table is generated based on typical values for analogous dialkyl alkylphosphonates.

| Raman Shift (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 2955-2850 | Strong | Stretching | C-H (in CH₂, CH₃) |

| 1460-1440 | Medium | Bending | CH₂ |

| ~1220 | Weak | Stretching | P=O |

| 1100-1000 | Strong | Stretching | C-C |

| ~750 | Medium | Stretching | P-C |

Mass Spectrometry for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. uomustansiriyah.edu.iq It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion. researchgate.netnih.gov

For this compound (C₁₂H₂₇O₃P), the exact molecular weight can be calculated, and high-resolution mass spectrometry (HRMS) can confirm the molecular formula by distinguishing it from other formulas with the same nominal mass. nih.govmsu.edu

The molecular ion (M⁺) is formed when the molecule is ionized, typically by losing an electron. savemyexams.com This ion can then undergo fragmentation, breaking into smaller, charged fragments and neutral radicals. The fragmentation of dialkyl alkylphosphonates is often characterized by cleavage of bonds alpha and beta to the phosphorus atom and rearrangements. nih.gov

Common fragmentation pathways include:

Cleavage of the P-C bond, resulting in the loss of the decyl radical and formation of a dimethyl phosphonate (B1237965) cation.

Cleavage of the C-C bonds within the long alkyl chain. msu.edu

Rearrangement reactions, such as the McLafferty rearrangement, involving the transfer of a gamma-hydrogen from the alkyl chain to the phosphoryl oxygen, leading to the elimination of a neutral alkene.

Analysis of the mass spectrum allows for the piecing together of the molecule's structure. uomustansiriyah.edu.iq

Table 4: Predicted Mass Spectrometry Data for this compound Molecular Formula: C₁₂H₂₇O₃P; Exact Mass: 250.1670

| m/z | Possible Fragment Ion | Formula of Ion | Comments |

| 250 | [M]⁺ | [C₁₂H₂₇O₃P]⁺ | Molecular Ion |

| 235 | [M - CH₃]⁺ | [C₁₁H₂₄O₃P]⁺ | Loss of a methyl radical |

| 139 | [M - C₈H₁₇]⁺ | [C₄H₁₀O₃P]⁺ | Beta-cleavage on decyl chain |

| 124 | [CH₃P(O)(OCH₃)₂]⁺ | [C₃H₉O₃P]⁺ | Hypothetical fragment from P-C cleavage (less likely as primary ion) |

| 110 | [HP(O)(OCH₃)₂]⁺ | [C₂H₇O₃P]⁺ | Loss of decene via rearrangement |

| 109 | [P(O)(OCH₃)₂]⁺ | [C₂H₆O₃P]⁺ | Cleavage of P-C bond |

| 95 | [P(O)(OH)(OCH₃)]⁺ | [CH₄O₃P]⁺ | Rearrangement and loss of CH₂ |

| 79 | [PO₃H₂]⁺ | [H₂O₃P]⁺ | Phosphorous acid fragment |

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. This method relies on the diffraction of an X-ray beam by the ordered lattice of atoms in a single crystal. By analyzing the angles and intensities of the diffracted beams, scientists can produce a detailed model of the electron density within the crystal, from which the mean positions of the atoms, their chemical bonds, and other structural information can be derived.

For dialkyl alkylphosphonates and related organophosphorus compounds, single-crystal X-ray diffraction provides invaluable insights into their solid-state conformation, bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. mdpi.combeilstein-journals.org While specific crystallographic data for this compound is not prominently available in the reviewed literature, studies on analogous compounds illustrate the depth of information this technique provides.

For instance, the crystal structure of a related compound, dimethyl 2,2-dicyano-1-(4-nitrophenyl)propylphosphonate, has been determined. doaj.orgresearchgate.netresearchgate.net The analysis revealed that this compound crystallizes in the monoclinic space group P12(1)/c1. researchgate.net Similarly, research on diorganotin(IV)bis(O-alkyl alkylphosphonate)s shows that these molecules can form one-dimensional polymeric motifs through bridging bidentate phosphonate groups, creating complex supramolecular architectures. researchgate.net The study of α-hydroxy-alkylphosphonates has also utilized X-ray analysis to reveal dimeric and chain-like supramolecular structures held together by hydrogen bonds. mdpi.com These examples underscore the capability of X-ray crystallography to elucidate the intricate solid-state packing and molecular geometry of phosphonate derivatives.

Table 1: Example Crystallographic Data for a Substituted Dimethyl Alkylphosphonate Derivative The following data is for dimethyl 2,2-dicyano-1-(4-nitrophenyl)propylphosphonate, presented to illustrate the type of information obtained from X-ray crystallography.

| Parameter | Value | Reference |

| Chemical Formula | C₁₃H₁₄N₃O₅P | researchgate.netresearchgate.net |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P12(1)/c1 (no. 14) | researchgate.net |

| a (Å) | 18.205(6) | researchgate.net |

| b (Å) | 10.647(4) | researchgate.net |

| c (Å) | 7.858(3) | researchgate.net |

| β (°) | 93.006(4) | researchgate.net |

| Volume (ų) | 1521.0 | researchgate.netresearchgate.net |

| Z (Molecules per unit cell) | 4 | researchgate.netresearchgate.net |

Electron Spectroscopy for Probing Electronic Structure and Orbitals

Electron spectroscopy encompasses a group of techniques that analyze the kinetic energies of electrons emitted from a substance upon irradiation, providing fundamental information about its electronic structure and bonding. crossref.org X-ray Photoelectron Spectroscopy (XPS) and Ultraviolet Photoelectron Spectroscopy (UPS) are two prominent methods in this category.

XPS, also known as Electron Spectroscopy for Chemical Analysis (ESCA), uses X-rays to eject core-level electrons. The binding energy of these electrons is characteristic of the element and its chemical environment, making XPS a valuable tool for determining elemental composition and oxidation states at a material's surface. For phosphonate-based systems, such as self-assembled monolayers (SAMs) of alkylphosphonates on oxide surfaces, XPS is used to characterize the film composition and the nature of the headgroup's interaction (monodentate, bidentate, or tridentate) with the surface. princeton.edu High-resolution scans of the P 2p, O 1s, and C 1s core levels provide detailed chemical state information. princeton.edumdpi.com

UPS employs ultraviolet photons to probe the valence electron orbitals. The resulting spectrum provides a map of the density of states in the valence region, allowing for the determination of ionization energies and the characterization of molecular orbitals involved in chemical bonding. Studies on various organophosphorus compounds have used photoelectron spectroscopy to determine adiabatic ionization energies and investigate the electronic structure of different isomers. nih.govresearchgate.net

While specific XPS or UPS spectra for this compound are not detailed in the surveyed literature, data from related compounds demonstrate the utility of these techniques. For example, XPS studies on octadecylphosphonic acid (ODPA) monolayers on silicon oxide allow for the quantitative assessment of the near-surface layer composition by analyzing the binding energies of P 2s, C 1s, and O 1s electrons. princeton.edu

Table 2: Example Binding and Ionization Energies for Organophosphorus Compounds This table includes data from related organophosphorus compounds to illustrate the application of electron spectroscopy. Adiabatic Ionization Energies are typically measured by UPS or related techniques, while Core-Level Binding Energies are measured by XPS.

| Compound/System | Measurement Type | Orbital/Level | Energy (eV) | Reference |

| Methylenephosphine (HP=CH₂) | Adiabatic Ionization Energy | Valence | 10.07 ± 0.03 | nih.gov |

| Methylphosphinidine (P-CH₃) | Adiabatic Ionization Energy | Valence | 8.91 ± 0.04 | nih.gov |

| ODPA Monolayer on SiO₂ | Core-Level Binding Energy (Normalized) | Si 2p (SiO₂) | 103.8 | princeton.edu |

| Layered Double Hydroxide with PO₄³⁻ | Core-Level Binding Energy | P 2p 3/2 | ~132.8 | mdpi.com |

| Layered Double Hydroxide with PO₄³⁻ | Core-Level Binding Energy | O 1s (PO₄³⁻) | 531.6 | mdpi.com |

Theoretical and Computational Investigations of Dimethyl Decylphosphonate and Analogues

Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity

Density Functional Theory (DFT) has become a primary tool in computational chemistry for studying organophosphonates due to its favorable balance of accuracy and computational cost. mdpi.commit.edu DFT methods calculate the total energy of a system based on its electron density, which is a function of only three spatial coordinates, rather than the complex many-electron wavefunction. researchgate.netmdpi.com This approach has been successfully applied to a wide range of organophosphorus compounds to predict various properties.

Researchers have used DFT to study the electronic structure of molecules analogous to Dimethyl decylphosphonate, such as Dimethyl methylphosphonate (B1257008) (DMMP). nih.gov Such studies help in assigning spectral features and visualizing molecular orbitals. nih.gov Furthermore, DFT is employed to analyze structural and electronic properties of entire series of phosphonate (B1237965) derivatives. researchgate.net These analyses often involve calculating quantum descriptors like frontier molecular orbitals (HOMO and LUMO), Hirshfeld charges, and molecular electrostatic potential, which are then used to interpret chemical reactivity. researchgate.net For instance, the theoretical results for DMMP indicate that the oxygen atom of the P=O group is a preferential site for electrophilic attack, playing a key role in its interaction mechanisms. researchgate.net

DFT calculations are also extensively used to predict the lipophilicity (logP) of organophosphorus pesticides, a property crucial for understanding their environmental fate and biological activity. nih.govmdpi.comresearchgate.net By using a continuum solvation model with DFT, researchers can calculate partition coefficients and thermodynamic parameters of solvation. mdpi.com Studies have shown that certain DFT methods, like PBE-SVP, provide excellent predictive capabilities for logP that closely match experimental values, while being computationally efficient. nih.govmdpi.com

Table 1: Comparison of DFT Functionals for LogP Prediction of Organophosphates

| DFT Functional/Basis Set | Mean Squared Error (MSE) | Key Finding | Reference |

|---|---|---|---|

| PBE-SVP | Low | Best predictive capability with relatively low resource consumption. | nih.govmdpi.com |

| PBE-TZVP | Satisfactory | Shows satisfactory results in terms of accuracy. | mdpi.com |

| M06L | Overestimates logP | Tends to overestimate the partition coefficient. | researchgate.net |

| M062X | Low MSE | Fluctuates more around experimental results but has a smaller overall error. | researchgate.net |

Beyond DFT, other quantum chemical methods are also applied to study organophosphonates. Ab initio and semi-empirical methods represent two distinct tiers of computational approaches. scribd.com

Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. scribd.comresearchgate.net These methods, such as Hartree-Fock (HF) and more advanced techniques that account for electron correlation (like Møller-Plesset perturbation theory or Coupled Cluster), can provide highly accurate results. usc.edu They are often used as a benchmark for other methods. researchgate.netnih.gov However, their high computational cost limits their application to smaller molecular systems. scribd.comresearchgate.net Ab initio molecular dynamics (AIMD) simulations have been used to benchmark bulk liquid structures of organophosphorus compounds, providing a reference for validating more efficient force-field methods. nih.gov

Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations. scribd.comlibretexts.org This makes them significantly faster than ab initio or DFT methods, allowing for the study of much larger molecules or molecular systems. researchgate.net Methods like AM1 and PM3 are known to provide reasonable agreement with experimental vibrational frequencies. scribd.com While less accurate, they are valuable for preliminary investigations or for systems where higher-level calculations are not feasible. scribd.comresearchgate.net However, their reliability is dependent on the quality of the parameterization for the specific elements and bonding situations being studied. libretexts.org

Molecular Dynamics Simulations of Phosphonate Systems

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD simulations provide a detailed view of molecular behavior, offering insights into processes like adsorption, diffusion, and conformational changes. frontiersin.org This method is particularly useful for understanding the behavior of phosphonate systems in condensed phases, such as in solution or at interfaces. nih.govfrontiersin.org

MD simulations have been employed to investigate the adsorption of various organic phosphonates on mineral surfaces, a process relevant to their use as scale inhibitors. researchgate.net These studies reveal that phosphonate molecules interact strongly with surfaces like calcite, with the strength of adsorption depending on factors like the number of phosphonic groups and the length of the molecular backbone. researchgate.net Similarly, simulations have been used to study the interaction between phosphonates and calcite crystals, showing that the binding is primarily driven by Coulombic interactions. researchgate.net

The accuracy of MD simulations depends heavily on the quality of the force field—a set of parameters that defines the potential energy of the system. nih.gov Researchers often validate classical force fields, such as the Generalized Amber Force Field (GAFF), against higher-level ab initio MD simulations to ensure they accurately reproduce the liquid structures of organophosphorus compounds. nih.gov Such studies have shown that while force fields can capture the main interaction features, re-parameterization may be necessary for improved accuracy. nih.gov

Computational Modeling of Intermolecular Interactions and Self-Assembly Phenomena

Understanding the noncovalent interactions between molecules is crucial for predicting how they will behave in a larger system, including processes like self-assembly. aps.org Computational modeling provides detailed insights into the nature of these interactions, which are often dominated by electrostatic forces, hydrogen bonding, and van der Waals forces. researchgate.netfrontiersin.orgnih.gov

For phosphonate systems, MD simulations combined with quantum mechanics (QM/MM) are used to characterize the interactions with biological molecules and other surfaces. researchgate.netnih.gov These models can elucidate the nature of binding, showing that for charged phosphonates interacting with proteins, the binding is often dominated by electrostatic and hydrogen bonding forces. frontiersin.org Computational studies can evaluate the effect of a phosphonate's charge, size, and shape on its affinity for a particular substrate. nih.gov

The self-assembly of molecules is governed by a delicate balance of these intermolecular forces. While specific studies on the self-assembly of this compound are not prominent, computational methods are well-suited to explore such phenomena. By simulating a system with many molecules, it is possible to observe their spontaneous organization and characterize the resulting structures, providing a molecular-level understanding of the self-assembly process.

Predictive Modeling of Spectroscopic Signatures and Electronic Properties

Computational methods are invaluable for predicting and interpreting spectroscopic data. By calculating the electronic and vibrational energy levels of a molecule, it is possible to predict its infrared (IR), Raman, and electronic absorption spectra. frontiersin.org

For Dimethyl methylphosphonate (DMMP), a close analogue of this compound, DFT calculations have been used to study its electronic structure and assign features in its photoelectron and near-edge X-ray absorption fine structure (NEXAFS) spectra. nih.gov These computational results serve as a crucial reference for interpreting experimental data, especially in studies of surface adsorption. nih.gov

More broadly, computational tools are being developed to predict spectroscopic signatures for large numbers of molecules. frontiersin.org Quantum chemical calculations can predict fundamental vibrational bands, which are often found in the fingerprint spectral region (600–1,400 cm⁻¹). frontiersin.org Recent advances also include the use of machine learning models, trained on DFT data, to accelerate the prediction of electronic properties such as dipole moments, polarizability, and optical excitation gaps. mit.edu These predictive models can rapidly screen molecules for desired properties and help guide experimental efforts. mit.edu

Table 2: Computationally Predicted Electronic Properties of DMMP

| Property | Method | Finding | Reference |

|---|---|---|---|

| Valence and Core Levels | Photoelectron Spectroscopy & DFT | Binding energies follow trends of functional group substitution on the phosphorus center. | nih.gov |

| Unoccupied States | NEXAFS Spectroscopy & DFT | Provides a detailed map of the unoccupied molecular orbitals. | nih.gov |

| Molecular Orbitals | DFT | Visualization of HOMO and LUMO helps in understanding reactivity. | nih.govresearchgate.net |

| Hirshfeld Charges | DFT | Indicates the partial charges on atoms, identifying electrophilic/nucleophilic sites. | researchgate.net |

Mechanistic Predictions via Computational Tools

One of the most powerful applications of computational chemistry is the elucidation of chemical reaction mechanisms. mdpi.comethz.chrsc.org By mapping the potential energy surface of a reaction, it is possible to identify transition states, intermediates, and calculate activation energy barriers, providing a detailed, step-by-step picture of how a reaction proceeds. nih.gov

For organophosphates, computational tools have been used to explore a variety of reactions. For example, QM/MM methods have been employed to study the reactivation of enzymes inhibited by organophosphates. nih.gov These studies can calculate the energy barriers for key steps like hydrogen transfer and nucleophilic substitution, explaining the observed differences in reactivation efficiency between different molecules. nih.gov

Computational models are also used to predict the toxicity of phosphonate derivatives through Quantitative Structure-Property Relationship (QSPR) studies. researchgate.net By correlating quantum chemical descriptors (like HOMO energy and atomic charges) with experimental toxicity data (LD50), predictive models can be built. researchgate.net These models not only predict the toxicity of new compounds but can also provide mechanistic insights, such as identifying the key atoms involved in the interaction with biological targets like acetylcholinesterase. researchgate.net The development of data-driven and machine learning approaches is further enhancing the ability to predict the site- and regioselectivity of organic reactions involving organophosphorus compounds. researchgate.net

Research Applications in Materials Science and Polymer Chemistry

Incorporation of Dimethyl Decylphosphonate into Polymer Architectures

The ability to integrate phosphonate (B1237965) functionalities into polymer chains allows for the synthesis of materials with enhanced properties such as flame retardancy, adhesion, and biocompatibility. Controlled polymerization techniques are crucial for creating well-defined polymer architectures.

Controlled Radical Polymerization (CRP), also known as Living Radical Polymerization (LRP), encompasses methods like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, which are instrumental in synthesizing polymers with predetermined molecular weights, low dispersity, and complex architectures. sigmaaldrich.comrsc.org The RAFT process is particularly effective for a wide variety of functional vinyl monomers, including those containing phosphonate groups. nih.govutwente.nl

Research has successfully demonstrated the RAFT polymerization of phosphonate-containing monomers to create well-defined polymers. For example, a new long-chain methacrylamide (B166291) monomer bearing a phosphonate diester group, dimethyl(methacrylamido)decylphosphonate, has been successfully polymerized using RAFT. researchgate.netresearchgate.net This process allows for excellent control over the polymerization, yielding polymers with predictable molecular weights and narrow molecular weight distributions.

In a typical RAFT copolymerization, a phosphonated monomer such as 4-((diethoxyphosphoryl)(hydroxy)methyl)phenyl methacrylate (B99206) (PHMA) is copolymerized with another monomer like methyl methacrylate (MMA). rsc.orgrsc.org The process uses a RAFT agent, such as 2-cyanoprop-2-yl dithiobenzoate (CPDN), and a thermal initiator like azobisisobutyronitrile (AIBN). rsc.org The kinetics of such polymerizations confirm the "living" or controlled nature of the reaction, enabling the synthesis of block copolymers through sequential monomer addition. rsc.orgrsc.org The resulting phosphorus-containing copolymers exhibit significantly increased thermal stability compared to conventional methacrylate polymers. rsc.org

| Monomer System | RAFT Agent | Initiator | Key Findings | References |

| Dimethyl(methacrylamido)decylphosphonate (DMADP(OMe)2) | Dithioester or Trithiocarbonate (B1256668) | Not Specified | Successful controlled polymerization achieved, yielding polymers with defined molecular weights and low dispersity. | researchgate.net |

| PHMA and Methyl Methacrylate (MMA) | CPDN | AIBN | "Living"/controlled polymerization confirmed by kinetics and chain-extension reactions. Resulting copolymers showed enhanced thermal stability and flame retardancy. | rsc.orgrsc.org |

| Poly(ethyl ethylene (B1197577) phosphonate) based Macro-CTA with various vinyl monomers | Dodecyl trithiocarbonate derivative | 1,8-Diazabycyclo[5.4.0]undec-7-ene (catalyst) | A polyphosphonate-based macromolecular RAFT agent was used to synthesize a library of well-defined block copolymers with acrylamide, acrylates, and methacrylates. | nih.govutwente.nl |

Photopolymerization is a rapid and efficient method for producing cross-linked polymer networks, valued for its high curing speed and low emission of volatile organic compounds. imist.ma Phosphonate-containing monomers have been extensively studied in photopolymerization systems, particularly for applications like dental adhesives where bonding to mineralized tissues is crucial. researchgate.netresearchgate.net

Monomers such as 10-methacryloyloxydecylphosphonic acid (MDPA) are key components in self-etching dental adhesives. tandfonline.comtandfonline.comresearchgate.nettandfonline.com Studies investigating the photopolymerization behavior of such acidic monomers, often in comparison to their phosphonate ester counterparts, reveal that the presence of the acidic phosphonic group can significantly accelerate the polymerization rate. tandfonline.comtandfonline.com For instance, the reactivity of monomers bearing a phosphonic acid group was found to be higher than their corresponding phosphonate esters. tandfonline.com

The photopolymerization kinetics are often assessed using photo-differential scanning calorimetry (photo-DSC). Research has shown that novel phosphonated methacrylate monomers can exhibit polymerization rates and conversion efficiencies that are comparable to or even greater than standard dental crosslinkers like bisphenol A-glycidyl methacrylate (bis-GMA) and triethylene glycol dimethacrylate (TEGDMA). researchgate.net This high reactivity, even for monofunctional monomers, makes them excellent candidates as reactive diluents or crosslinkers in photocurable formulations. tandfonline.com

| Phosphonated Monomer | Comonomer(s) | Key Findings on Photopolymerization | References |

| Monofunctional phosphonated urea (B33335) methacrylates | N-butyl-N-ethylacrylamide | More reactive than the crosslinking monomer TEGDMA. The urea group significantly increased the polymerization rate. | tandfonline.comtandfonline.com |

| Novel phosphonated methacrylate monomers | HEMA, TEGDMA, bis-GMA | Showed high polymerization rates and degrees of conversion, despite having only one double bond, resulting in crosslinked polymers. Reactivities were comparable or superior to commercial dental crosslinkers. | researchgate.net |

| α-phosphonooxy phosphonic acids | 2-hydroxyethyl methacrylate (HEMA) | Due to two acidic groups, these monomers are significantly more reactive than 10-methacryloyloxydecylphosphonic acid (MDPA). | researchgate.nettandfonline.com |

Development of Phosphonate-Functionalized Advanced Materials

The strong binding affinity of the phosphonate group to a wide range of metal oxides is the foundation for creating advanced functional materials, including porous frameworks, hybrid networks, and engineered surfaces.

Metal phosphonates are a class of inorganic-organic hybrid materials formed by the coordination of phosphonic acids with metal ions. mdpi.comresearchgate.net These materials can form extended architectures, including layered structures and three-dimensional porous networks. tdl.org The synthesis of porous metal phosphonates is a significant challenge, as many structures tend to be densely packed. tdl.orgmdpi.com

The synthesis typically involves the reaction of a metal precursor with an organophosphonic acid, such as decylphosphonic acid, often under solvothermal conditions. tdl.orgpsu.edu The long alkyl chain of decylphosphonic acid acts as a pillar or spacer between inorganic layers or nodes, influencing the resulting porosity. For instance, layered tin (IV) phosphonates synthesized from monophosphonic acids result in materials with small particle sizes, whereas diphosphonic acids lead to larger particles. mdpi.com

Researchers have developed various strategies to create functional porosity, such as using template molecules during synthesis or carefully selecting the metal ion and ligand. tdl.org For example, layered mixed metal phosphonates, such as magnesium-zinc (B8626133) phosphonates, have been synthesized by reacting mixed metal hydroxides with the desired phosphonic acid. psu.edu The characterization of these materials using techniques like Powder X-ray Diffraction (PXRD), Fourier-Transform Infrared Spectroscopy (FTIR), and solid-state Nuclear Magnetic Resonance (NMR) is crucial to understanding their structure and properties. psu.edu

Hybrid organic-inorganic networks combine the properties of both organic components (like the decyl chain from decylphosphonic acid) and inorganic scaffolds (like metal oxides) into a single, synergistic material. The robust M(IV)-O-P bond (where M = Ti, Zr, etc.) provides exceptional chemical and thermal stability to these networks. uhasselt.be

The sol-gel process is a versatile and "green" method used to synthesize these hybrid materials under mild conditions. nih.gov This process allows for the creation of metal-phosphonate networks by converting precursors into a colloidal solution (sol) which then forms a continuous network (gel). nih.gov For example, hybrid porous titania phosphonate networks can be synthesized by mixing bridged diphosphonic acids with a titanium precursor like Ti(OBu)₄. uhasselt.be The organic functionality is quantitatively incorporated, leading to materials with high surface areas and tunable sorption behavior. uhasselt.be

Another approach involves the layer-by-layer self-assembly of bifunctional phosphonic acids and ultrathin high-k metal oxide layers. Researchers have synthesized bifunctional molecules with a C10 alkyl chain (dodecyl-1,10-bis(phosphonic acid)) to create organic-inorganic hybrid multilayer dielectrics with hafnium oxide. kjmm.org These hybrid films exhibit excellent dielectric properties, high thermal stability, and smooth, pinhole-free surfaces, making them suitable for low-voltage thin-film transistors. kjmm.org

Organophosphonic acids, including decylphosphonic acid, readily form dense, highly ordered self-assembled monolayers (SAMs) on a variety of metal and metal oxide surfaces, such as titanium, aluminum, silicon dioxide, and zinc oxide. princeton.edunih.govresearchgate.netresearchgate.net This process is a cornerstone of surface and interface engineering. The phosphonic acid headgroup forms strong, covalent or quasi-covalent bonds with the surface hydroxyl groups of the oxide, while the long decyl tail projects outwards, modifying the surface properties. nih.govresearchgate.net

The formation of a decylphosphonate monolayer drastically alters the surface energy and wettability. For example, modifying calcium carbonate or aluminum surfaces with decylphosphonic acid significantly increases their hydrophobic character, as measured by water contact angle. researchgate.netresearchgate.netrsc.org These SAMs can serve as corrosion inhibitors, adhesion promoters, or barrier layers. researchgate.net

In the field of electronics, organophosphonate SAMs are used to modify the interface between the gate dielectric and the semiconductor in organic thin-film transistors (OTFTs). acs.orgprinceton.eduresearchgate.net By inserting a phosphonate-based SAM, such as octadecylphosphonate, at this interface, the density of charge trapping states is reduced, leading to significant improvements in transistor performance, including a better sub-threshold slope and a more stable threshold voltage. acs.orgresearchgate.net This precise control at the molecular level allows for the nanoengineering of interfaces in advanced electronic devices. nih.gov

| Substrate | Organophosphonate | Application/Key Finding | References |

| Aluminum (Al/Si) | Decylphosphonic Acid (DP) | Formed a self-assembled monolayer that increased surface hydrophobicity. Critical surface energy was determined to be ~21 mN/m. | researchgate.net |

| Calcium Carbonate (CaCO₃) | Dodecylphosphonic acid | Formed dense monolayers that increased the hydrophobic character of the CaCO₃ particles. | researchgate.netrsc.org |

| Silicon Dioxide (SiO₂) | Octadecylphosphonate, (9-anthracene)phosphonate | Used as a buffer in pentacene-based OTFTs, reducing charge trapping states and improving transistor performance. | acs.orgprinceton.eduresearchgate.net |

| Zinc Oxide (ZnO) Nanowires | Various phosphonic acids | Interfacial modification in hybrid solar cells, improving charge transfer and power conversion efficiency. | researchgate.net |

| Titanium (Ti) | 1,12-diphosphonododecane | Formed strongly bonded monolayers with one phosphonate group attached to the surface and the other available for further reaction. | princeton.edu |

Catalytic Research and Applications of Phosphonate-Based Systems

Phosphonate-based systems are a versatile class of materials utilized in catalytic research due to their unique properties, including tunable acidity, excellent thermal and chemical stability, and a high affinity for metal ions. nih.govmdpi.com These characteristics make them suitable as both catalysts and catalyst supports for a wide range of organic reactions. mdpi.comscite.ai

Metal phosphonates, particularly those involving trivalent and tetravalent metals like zirconium, are notable for their application in heterogeneous catalysis. mdpi.comkaust.edu.sa Zirconium phosphates and their organic derivatives, zirconium phosphonates (ZrPs), exhibit both Brønsted acidity from P-OH groups and Lewis acidity from Zr⁴⁺ centers on their surface. mdpi.com This dual acidity is crucial for their catalytic performance. The properties of these materials, such as surface acidity, textural properties, and the balance between hydrophobicity and hydrophilicity, can be tailored by the choice of the organic phosphonate precursor, influencing their effectiveness in various reactions. mdpi.comkaust.edu.sa

The applications of phosphonate-based catalysts are diverse, covering acid-base catalysis, oxidation, hydrogenation, and C-C coupling reactions. mdpi.com For instance, the high water tolerance and stability of zirconium phosphonates make them particularly effective for biomass conversion processes, which often occur in aqueous media at elevated temperatures. mdpi.com Furthermore, phosphonate-based metal-organic frameworks (MOFs) have emerged as efficient catalysts. scite.ai A cobalt-phosphonate MOF, for example, has been used as a precursor to create a highly active cobalt-phosphate-carbon hybrid catalyst for the oxygen evolution reaction (OER), a key process in water splitting. acs.org The phosphonate framework helps in creating a defined structure that, upon treatment, yields a catalyst with a distorted metal coordination geometry, which is believed to be responsible for its high activity. acs.org

The ability of the phosphonate group to be integrated into various structures allows for the design of catalysts with specific functionalities. kaust.edu.sa This includes creating porous materials for efficient diffusion of reactants and designing chiral structures for asymmetric catalysis. kaust.edu.sa

Table 1: Examples of Phosphonate-Based Catalytic Systems and Their Applications

| Catalytic System | Type | Key Features | Example Application | Source(s) |

| Zirconium Phosphonates (ZrPs) | Heterogeneous Catalyst | Tunable Brønsted/Lewis acidity, high thermal and chemical stability, water tolerance. | Acid-catalyzed biomass valorization. | mdpi.com |

| Layered-Metal Phosphonates | Heterogeneous Catalyst / Support | Defined layered structure, potential for intercalation of active species. | General organic synthesis. | scite.ai |

| Phosphonate-Based MOFs | Catalyst Precursor | High surface area, uniform distribution of metal sites. | Electrocatalysis (e.g., Oxygen Evolution Reaction). | scite.aiacs.org |

Self-Assembly Behavior of Phosphonate-Containing Oligomers and Polymers

The self-assembly of polymers containing phosphonate groups is a significant area of research, driven by the amphiphilic nature that can be imparted by the phosphonate moiety. The reversible addition-fragmentation chain-transfer (RAFT) polymerization technique has been successfully employed to synthesize well-defined polymers from phosphonate-containing monomers. psu.edu

A key example involves the RAFT polymerization of dimethyl(methacrylamido)decylphosphonate, a monomer featuring a long alkyl chain (derived from undecylenic acid) and a phosphonate diester group. psu.eduresearchgate.net This process allows for good control over molecular weights and results in polymers with low dispersities. researchgate.net Following polymerization, the selective hydrolysis of the phosphonate diester groups to phosphonic diacid moieties transforms the polymer into an amphiphilic structure. researchgate.net

These amphiphilic polymers exhibit a strong tendency to self-assemble in solution. psu.eduresearchgate.net The method of preparation significantly influences the size and morphology of the resulting aggregates. When dissolved directly in water, the polymers form large self-assemblies with hydrodynamic diameters (DH) ranging from approximately 200 to 2000 nm. psu.edu However, using a nanoprecipitation method—where the polymer is first dissolved in an organic solvent and then precipitated into water—results in the formation of much smaller, monomodal, and relatively narrow-sized self-assemblies with DH values between 80 and 280 nm. psu.edursc.org

Characterization using transmission electron microscopy (TEM) and atomic force microscopy (AFM) reveals that these nano-assemblies are filled, nearly individual spherical particles. rsc.org The observed shrinkage of the particles when dried for microscopy suggests they are highly swollen with solvent when in suspension. rsc.org Further analysis by static light scattering (SLS) provides detailed morphological information, indicating a structure composed of highly segregated sub-units with sharp boundaries at a small length scale, which organize into a random, non-compact, chaplet-like structure at a larger scale through weak interactions. rsc.org

The self-assembled structures are also responsive to environmental stimuli, particularly pH. rsc.org In neutral conditions, the assemblies are stable. However, at a high pH of 12, the deprotonation of the phosphonic acid's hydroxyl groups leads to increased electrostatic repulsion. This causes a drastic increase in the characteristic size of the aggregates, for example, from ~280 nm to 2 µm over a few hours, following a diffusion-limited cluster aggregation (DLCA) model where particles readily stick together upon contact. rsc.org

Table 2: Hydrodynamic Diameters (Dн) of Self-Assembled Phosphonate-Containing Oligomers

| Preparation Method | Solvent System | Hydrodynamic Diameter (Dн) Range | Morphology | Source(s) |

| Direct Dissolution | Water | ~200 - 2000 nm | Large aggregates | psu.edu |

| Nanoprecipitation | Organic Solvent -> Water | ~80 - 280 nm | Swollen spherical nanoparticles | psu.edursc.org |

| pH-Induced Aggregation | Water (pH = 12) | ~280 nm -> 2 µm | Large clusters (DLCA model) | rsc.org |

Advanced Analytical Methodologies for Trace Detection and Characterization in Research Matrices

Gas Chromatography-Mass Spectrometry (GC-MS) for Phosphonate (B1237965) Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile organophosphorus compounds. nih.gov Its high separation efficiency combined with the definitive identification capabilities of mass spectrometry makes it ideal for the analysis of phosphonates like dimethyl decylphosphonate. cromlab-instruments.es In a typical GC-MS analysis, the sample is first vaporized and separated into its components based on their boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for unambiguous identification.

For the analysis of organophosphorus esters, a low-polarity capillary column, such as one with a 5% diphenyl/95% dimethyl polysiloxane stationary phase, is often employed. cromlab-instruments.es The selection of appropriate GC parameters is crucial for achieving good resolution and peak shape. cromlab-instruments.es

Table 1: Illustrative GC-MS Parameters for Organophosphorus Compound Analysis

| Parameter | Setting | Purpose |

|---|---|---|

| Gas Chromatograph | ||

| Injection Mode | Splitless | To maximize the transfer of trace analytes to the column, enhancing sensitivity. cromlab-instruments.es |

| Injection Volume | 1 µL | A standard volume for introducing the sample without overloading the system. cromlab-instruments.es |

| Carrier Gas | Helium | An inert gas that carries the sample through the column without reacting. scirp.org |

| Column Type | Rtx-5 ms (B15284909) (or similar) | A common, robust column providing good separation for a wide range of analytes. cromlab-instruments.esscirp.org |

| Oven Program | Temperature gradient (e.g., initial 50°C, ramp to 300°C) | Separates compounds based on their different boiling points and affinities for the column. |

| Mass Spectrometer | ||

| Ionization Mode | Electron Impact (EI) | A standard, robust ionization technique that produces reproducible fragmentation patterns. |

| Detector | Quadrupole or Ion Trap | Common mass analyzers that filter ions based on their mass-to-charge ratio. cromlab-instruments.esscirp.org |

This table presents typical parameters used for the analysis of organophosphorus compounds. Specific parameters would be optimized for the analysis of this compound.

In the analysis of complex samples, derivatization may be necessary to improve the volatility and thermal stability of certain phosphonates or their degradation products. nih.govnih.gov For instance, thermally unstable phosphonate carbanions can be derivatized with trimethylsilylchloride (TMSCl) to form more stable compounds suitable for GC analysis. nih.gov

High-Sensitivity Detection Techniques, e.g., Quantum Cascade Laser Photoacoustic Spectroscopy

For applications requiring extremely low detection limits, advanced techniques such as Quantum Cascade Laser Photoacoustic Spectroscopy (QCL-PAS) offer significant advantages over traditional methods. optica.org QCL-PAS is a highly sensitive and selective technique for detecting trace gases based on the photoacoustic effect. optica.orgnih.gov The method involves irradiating a gas sample with a laser tuned to a specific wavelength that the target molecule absorbs. Upon absorbing the laser energy, the molecules become excited and then relax, releasing this energy as heat. This heating causes a pressure wave (sound) that can be detected by a sensitive microphone.

Quantum cascade lasers are particularly well-suited for this application because they can be tuned to specific wavelengths in the mid-infrared region, where many organophosphorus compounds, including phosphonates, exhibit strong and characteristic absorption features. nih.gov Research on the chemical warfare agent simulant dimethyl methylphosphonate (B1257008) (DMMP) has demonstrated the exceptional sensitivity of this technique. optica.orgnih.gov

Key Findings from QCL-PAS Analysis of DMMP:

High Sensitivity: Detection limits for DMMP have been reported at the sub-parts-per-billion (ppb) level, with some studies achieving levels below 0.5 ppb. optica.orgnih.govresearchgate.net

High Selectivity: By tuning the QCL across a range of wavelengths (e.g., 1015 cm⁻¹ to 1240 cm⁻¹), a unique photoacoustic vibrational spectrum can be generated for the target compound, allowing it to be distinguished from other interfering gases. nih.gov

Low False-Alarm Rates: In tests conducted in ambient air containing various interferents, the technique has demonstrated very low false-alarm rates, highlighting its reliability for trace detection in real-world environments. nih.gov

Table 2: Performance of QCL-Based Spectroscopy for Phosphonate Simulant Detection

| Technique | Analyte | Detection Limit | Key Advantage |

|---|---|---|---|

| QCL Photoacoustic Spectroscopy (PAS) | DMMP | < 0.5 ppb | Extremely high sensitivity and low false-alarm rates. optica.orgnih.gov |

This table showcases the detection capabilities for the simulant DMMP, illustrating the potential of these techniques for other phosphonates like this compound.

While these results are for DMMP, the principles of QCL-PAS are directly applicable to this compound. The specific absorption spectrum for this compound would first need to be characterized to identify the optimal laser wavelengths for its detection.

Spectroscopic Techniques for In-Situ Reaction Monitoring

Understanding and optimizing the synthesis of chemical compounds like this compound requires the ability to monitor reactions in real-time. In-situ spectroscopic techniques allow researchers to observe the formation of products and the consumption of reactants directly within the reaction vessel, providing valuable insights into reaction kinetics and mechanisms without the need for manual sampling. uni.lu

Several spectroscopic methods are suitable for in-situ monitoring:

Raman Spectroscopy: This technique provides information about the vibrational modes of molecules. It is particularly useful for monitoring reactions in solution and can be used to track the characteristic peaks of reactants, intermediates, and products. For example, in-situ Raman has been successfully used to monitor the synthesis of double metal cyanide (DMC) catalysts by tracking the disappearance of reactant peaks and the emergence of product peaks in real-time. spectroscopyonline.com This approach could be adapted to monitor the synthesis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In-situ NMR can provide detailed structural information about molecules as a reaction progresses. Recent advancements have enabled the use of benchtop NMR spectrometers and even NMR analysis inside metallic reactors, which was previously a significant challenge. d-nb.infomdpi.com This allows for the study of heterogeneous reactions and processes under industrial conditions. d-nb.info

Infrared (IR) Spectroscopy: Techniques like Fourier Transform Infrared (FTIR) spectroscopy are widely used for reaction monitoring. In-situ IR can track changes in the concentration of functional groups, providing kinetic data. For instance, the synthesis of dimethyl carbonate (DMC) from methanol (B129727) and carbon dioxide has been studied using in-situ diffuse reflectance Fourier transform spectroscopy to understand the surface processes on the catalyst. ethz.ch

Applying these techniques to the synthesis of this compound would involve identifying unique spectral features (Raman shifts, NMR signals, or IR absorption bands) for the starting materials and the final product. By tracking the intensity of these features over time, a detailed profile of the reaction can be constructed, enabling optimization of parameters such as temperature, pressure, and catalyst choice. spectroscopyonline.com

Method Development for Complex Research Sample Analysis

The analysis of this compound in complex research matrices, such as environmental water, soil, or biological tissues, presents significant analytical challenges. nih.govchromatographyonline.com These matrices contain numerous interfering compounds that can affect the accuracy and sensitivity of the analysis. researchgate.net Therefore, robust method development is essential and typically involves several key stages.

Environmental Transformation Pathways and Mechanistic Studies Academic Focus

Academic Investigation of Oxidative Degradation Mechanisms of Organophosphonates

The oxidative degradation of organophosphonates is a key transformation pathway in the environment. This process can be mediated by both abiotic factors, such as reactions with manganese oxides, and biotic systems, primarily through enzymatic reactions.

Abiotic oxidative degradation has been observed for some organophosphonates in the presence of naturally occurring minerals. For instance, studies on glyphosate, an organophosphonate herbicide, have shown that it can be degraded in aqueous suspensions of birnessite, a common manganese oxide found in soils nih.gov. This process involves the cleavage of the C-P bond at the surface of the manganese oxide, leading to the formation of orthophosphate nih.gov. While specific studies on dimethyl decylphosphonate are not available, it is plausible that similar abiotic oxidative pathways could contribute to its degradation in environments rich in manganese oxides.

Biologically, the primary enzymes involved in the oxidative biotransformation of organophosphorus compounds are cytochrome P450 (CYP) monooxygenases advancedsciencenews.comyoutube.comnih.gov. These enzymes are a diverse group of heme-containing proteins found in a wide range of organisms, from bacteria to humans youtube.comnih.govyoutube.com. The primary function of CYP enzymes in xenobiotic metabolism is to catalyze oxidation reactions, which typically involve the addition of an oxygen atom to the substrate youtube.comnih.gov. For organophosphorus compounds, CYP-mediated metabolism can lead to either detoxification or bioactivation nih.govmdpi.com.

The general mechanism for the oxidative metabolism of organophosphorus compounds by CYPs involves Cα-hydroxylation and O-dealkylation advancedsciencenews.comyoutube.com. In the case of this compound, this would likely involve the hydroxylation of the carbon atom adjacent to the phosphorus (on the decyl chain) or the removal of one of the methyl groups from the phosphonate (B1237965) ester. Computational studies on organophosphorus flame retardants have detailed a mechanism that starts with a hydrogen atom transfer from the α-carbon to the active oxygen species of the enzyme, followed by a hydroxylation step and subsequent O-dealkylation to yield the diester metabolite advancedsciencenews.com.

The table below illustrates the principal cytochrome P450 enzymes involved in the metabolism of some organophosphorus pesticides, which can serve as a model for understanding the potential oxidative biotransformation of this compound.

| Enzyme Family | Substrate Example(s) | Typical Reaction(s) | Reference |

| CYP1A2 | Methyl parathion | Desulfuration (activation) | nih.gov |

| CYP2B6 | Methyl parathion, Chlorpyrifos | Desulfuration (activation) | nih.gov |

| CYP2C19 | Methyl parathion, Diazinon | Desulfuration (activation) | nih.gov |

| CYP3A4 | Methyl parathion | Desulfuration (activation) | nih.gov |

This table presents data for organophosphorus pesticides as analogues, due to the absence of specific data for this compound.

Mechanistic Studies of C-P Bond Cleavage and Hydrolysis in Environmental Systems

The degradation of this compound in environmental systems involves two primary types of bond cleavage: the hydrolysis of the P-O-C ester bonds and the cleavage of the C-P bond.

Hydrolysis of Phosphonate Esters:

The hydrolysis of the two methyl ester groups in this compound is a significant degradation pathway. This reaction can be catalyzed by acids or bases. The process occurs in two consecutive steps, first yielding the monomethyl decylphosphonate intermediate and finally decylphosphonic acid nih.govnih.govresearchgate.net.

Studies on the hydrolysis of various dialkyl phosphonates have shown that the reaction rate is influenced by the nature of the alkyl groups and the pH of the medium nih.gov. For instance, in acid-catalyzed hydrolysis, the rate can be affected by the steric hindrance of the alkyl groups nih.gov. Research on dialkyl arylphosphonates has established that the cleavage of the second ester bond is typically the rate-determining step nih.gov. The hydrolysis of dimethyl methylphosphonate (B1257008), a related compound, has been shown to produce methylphosphonic acid and methanol (B129727) cas.org. It is expected that the hydrolysis of this compound would similarly yield decylphosphonic acid and methanol.

The table below shows pseudo-first-order rate constants for the two-step acidic hydrolysis of dimethyl α-hydroxybenzylphosphonate, illustrating the typical kinetics of phosphonate ester hydrolysis.

| Step | Rate Constant (k) | Value (h⁻¹) |

| Step 1 | k₁ | 2.64 |

| Step 2 | k₂ | 0.60 |

Data from the hydrolysis of dimethyl α-hydroxybenzylphosphonate, presented as an illustrative example of phosphonate hydrolysis kinetics nih.gov.

Cleavage of the C-P Bond:

The carbon-phosphorus bond is exceptionally stable and resistant to chemical hydrolysis and thermal degradation nih.gov. Consequently, its cleavage in the environment is primarily a biological process mediated by a specialized enzyme system known as C-P lyase nih.govresearchgate.net. This pathway is crucial for bacteria to utilize phosphonates as a source of phosphorus, especially in phosphate-limited environments advancedsciencenews.com.

The C-P lyase machinery is a multi-protein complex encoded by the phn operon in bacteria like Escherichia coli advancedsciencenews.comnih.govresearchgate.net. The core complex is responsible for binding the phosphonate substrate and catalyzing the cleavage of the C-P bond advancedsciencenews.comnih.gov. The proposed mechanism involves a radical-based reaction, where the PhnJ protein, a member of the radical S-adenosylmethionine (SAM) enzyme family, is responsible for the actual bond cleavage advancedsciencenews.comnih.gov. The C-P lyase pathway has a broad substrate range and can act on various alkylphosphonates nih.gov. This suggests that this compound, or more likely its hydrolysis product decylphosphonic acid, could be a substrate for this enzymatic pathway, leading to the formation of decane and inorganic phosphate.

Biotransformation Pathways of Organophosphonates: Enzyme Mechanisms (Chemical Perspective)

From a chemical perspective, the biotransformation of organophosphonates is a fascinating example of how microorganisms have evolved to break down highly stable molecules. The key enzymatic systems involved are the C-P lyase complex and various hydrolases.

C-P Lyase Pathway:

Hydrolytic Pathways:

While the C-P lyase pathway directly cleaves the C-P bond, other enzymatic pathways rely on initial modifications of the organophosphonate molecule to facilitate subsequent C-P bond cleavage by hydrolases. These pathways are typically specific to organophosphonates that have a functional group, such as an amino or hydroxyl group, near the C-P bond. For instance, the degradation of 2-aminoethylphosphonate (AEP) involves an initial transamination to form phosphonoacetaldehyde, which is then hydrolyzed by phosphonoacetaldehyde hydrolase (phosphonatase) to yield acetaldehyde and inorganic phosphate nih.gov.

Although this compound lacks such a functional group on its decyl chain, the initial hydrolysis of its ester bonds to form decylphosphonic acid is a critical first step in its biotransformation. Once decylphosphonic acid is formed, it can then be acted upon by the C-P lyase pathway.

The table below summarizes the key enzymes involved in the biodegradation of different types of organophosphonates.

| Enzyme/Pathway | Substrate Type | Reaction Catalyzed |

| C-P Lyase | Unactivated Alkylphosphonates | R-CH₂-PO₃²⁻ → R-CH₃ + HPO₄²⁻ |

| Phosphonoacetaldehyde Hydrolase | Phosphonoacetaldehyde | OHC-CH₂-PO₃²⁻ → CH₃CHO + HPO₄²⁻ |

| Phosphonoacetate Hydrolase | Phosphonoacetate | HOOC-CH₂-PO₃²⁻ → CH₃COOH + HPO₄²⁻ |

| Phosphonopyruvate Hydrolase | Phosphonopyruvate | HOOC-CO-CH₂-PO₃²⁻ → CH₃COCOOH + HPO₄²⁻ |

This overview of enzymatic pathways highlights the diverse strategies employed by microorganisms to mineralize organophosphonates, ultimately breaking them down into simpler, utilizable compounds.

Future Research Directions and Emerging Paradigms in Dimethyl Decylphosphonate Chemistry

Synergistic Approaches in Rational Design and Synthetic Optimization

The future synthesis of Dimethyl decylphosphonate and its derivatives is poised to benefit from synergistic approaches that integrate computational modeling with advanced synthetic methodologies. The rational design of novel phosphonates is increasingly guided by predictive models that can forecast molecular properties and reactivity.

Synthetic Pathways: The traditional Michaelis-Arbuzov reaction remains a cornerstone for phosphonate (B1237965) synthesis. However, future efforts will likely focus on optimizing this pathway for long-chain alkyl phosphonates like DMDP to enhance yield and purity. Innovations may include the exploration of novel catalysts and reaction conditions that minimize side products. Furthermore, alternative synthetic strategies, such as the hydrophosphonylation of decene, could offer more direct and atom-economical routes to DMDP.

Biocatalysis: A significant emerging paradigm is the use of biocatalysts, such as enzymes or whole-cell systems, for phosphonate synthesis. mdpi.compreprints.org This approach offers the potential for highly selective and environmentally benign production methods. mdpi.compreprints.org Future research could focus on identifying or engineering enzymes capable of catalyzing the formation of the C-P bond in long-chain phosphonates, a development that would align with the principles of green chemistry. mdpi.com

Computational Modeling: The rational design of DMDP derivatives with tailored properties will increasingly rely on computational tools. Density functional theory (DFT) and other modeling techniques can be employed to predict how modifications to the alkyl chain or the methyl ester groups will influence the compound's physical and chemical characteristics, such as its thermal stability, solubility, and interaction with other molecules. This predictive capability will be invaluable for designing DMDP-based molecules for specific applications.

Exploration of Novel Advanced Functional Materials Applications

The amphiphilic nature of this compound, resulting from its polar head and long nonpolar tail, suggests its potential utility in a range of advanced functional materials.

Flame Retardants: Organophosphorus compounds are well-established as effective flame retardants. wikipedia.org Dimethyl methylphosphonate (B1257008) (DMMP), a related compound, is widely used for this purpose. wikipedia.orgspecialchem.com Future research will likely investigate the efficacy of DMDP as a flame retardant in various polymer matrices. The long decyl chain may offer advantages in terms of compatibility with nonpolar polymers and could influence the condensed-phase versus gas-phase mechanism of flame retardancy. mdpi.com The incorporation of DMDP could enhance the formation of a protective char layer during combustion, thereby improving the fire safety of materials. european-coatings.com

Lubricant Additives: Long-chain phosphonates have shown promise as friction modifiers and anti-wear additives in lubricating oils. epo.orggoogle.comjohoku-chemical.com The decyl group in DMDP could facilitate the formation of a durable lubricating film on metal surfaces, reducing friction and wear. researchgate.net Research in this area would involve tribological studies to evaluate the performance of DMDP under various load and temperature conditions. The interaction between the phosphonate head group and the metal surface is a key aspect that warrants detailed investigation.

Surfactants and Self-Assembling Systems: The amphiphilic structure of DMDP makes it a candidate for applications as a surfactant. The ability of similar long-chain phosphonates to self-assemble in solution opens up possibilities for creating micelles, vesicles, and other ordered structures. researchgate.net These self-assembled systems could find use in drug delivery, as templates for nanomaterial synthesis, or in enhanced oil recovery.

Deeper Mechanistic Insights for Predictive Compound Design

A fundamental understanding of the reaction mechanisms and structure-property relationships of this compound is crucial for its effective application and the design of next-generation materials.

Mechanistic Studies of Synthesis: Detailed kinetic and mechanistic studies of the synthesis of DMDP will be essential for optimizing reaction conditions and maximizing yields. Investigating the role of catalysts and intermediates in reactions like the Michaelis-Arbuzov pathway will provide the knowledge needed to control the reaction and minimize unwanted byproducts.

Interaction with Surfaces and Interfaces: For applications such as lubricant additives and flame retardants, understanding how DMDP interacts with surfaces at a molecular level is paramount. Advanced surface characterization techniques, such as X-ray photoelectron spectroscopy (XPS) and atomic force microscopy (AFM), can provide insights into the formation and structure of adsorbed layers of DMDP on metal or polymer surfaces.

Predictive Modeling of Properties: The development of robust quantitative structure-property relationship (QSPR) models will be a key enabler for the predictive design of DMDP-based compounds. By correlating structural features with experimental data on properties like flame retardancy, lubricity, and surfactant behavior, it will be possible to computationally screen and identify promising new molecules for specific applications without the need for extensive empirical testing.

| Research Area | Focus | Potential Impact |

| Rational Design | Integration of computational modeling with synthetic chemistry. | Accelerated discovery of novel phosphonates with tailored properties. |

| Synthetic Optimization | Development of efficient and green synthetic routes, including biocatalysis. | More sustainable and cost-effective production of this compound. |

| Functional Materials | Exploration of applications as flame retardants, lubricant additives, and surfactants. | Creation of safer, more efficient, and advanced materials. |

| Mechanistic Insights | Detailed studies of reaction mechanisms and structure-property relationships. | Fundamental understanding to guide the predictive design of new compounds. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.